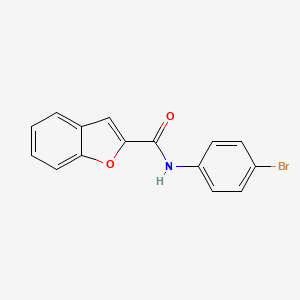

N-(4-Bromophenyl)benzofuran-2-carboxamide

説明

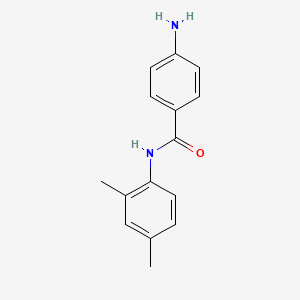

“N-(4-Bromophenyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C15H10BrNO2 . It is a derivative of benzofuran, a class of organic compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base . This resulted in moderate to good yields .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring fused to a carboxamide group . The benzofuran core is present in many biologically active natural products, making it a popular scaffold in drug design .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of furan-2-carbonyl chloride and 4-bromoaniline, followed by arylation . These reactions are facilitated by the use of a catalyst and a base .Physical and Chemical Properties Analysis

“this compound” has an average mass of 316.149 Da and a monoisotopic mass of 314.989471 Da . It is a derivative of benzofuran, which is a heterocyclic compound with a five-membered aromatic ring containing four carbon atoms and one oxygen atom .科学的研究の応用

Diversity-Oriented Synthesis

A study by Han et al. (2014) discusses the diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides. This method involves the Ugi four-component reaction followed by microwave-assisted Rap-Stoermer reaction, providing a collection of N-aryl 2-bromoacetamides, which includes compounds similar to N-(4-Bromophenyl)benzofuran-2-carboxamide (Han et al., 2014).

Biological and Medicinal Significance

Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides of biological and medicinal significance, highlighting their potential in vivo anti-inflammatory, analgesic, and antipyretic activities. This research suggests the relevance of compounds like this compound in therapeutic contexts (Xie et al., 2014).

Antitumor Activity

Srivastava and Robins (1983) explored the synthesis and antitumor activity of derivatives related to benzofuran-2-carboxamide, indicating its potential application in cancer research (Srivastava & Robins, 1983).

Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) focused on synthesizing benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. Some synthesized compounds exhibited potent butyrylcholinesterase inhibitory activities, suggesting their potential application in neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

作用機序

Target of Action

N-(4-Bromophenyl)benzofuran-2-carboxamide has been found to exhibit significant antibacterial activities against clinically isolated drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii . Therefore, the primary targets of this compound are these bacteria.

Mode of Action

It has been found to be highly effective against its target bacteria, suggesting a strong interaction with its targets .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that it interferes with essential biochemical pathways in the target bacteria, leading to their inhibition or death .

Result of Action

The primary result of the action of this compound is the inhibition of growth or killing of the target bacteria, particularly NDM-positive bacteria A. baumannii .

将来の方向性

Benzofuran derivatives, including “N-(4-Bromophenyl)benzofuran-2-carboxamide”, have attracted considerable interest due to their biological activities and potential applications as drugs . Future research may focus on further exploring the biological activities of these compounds, developing novel synthetic methodologies, and conducting small molecule screening campaigns .

特性

IUPAC Name |

N-(4-bromophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXFAIYJMOFMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)

![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-propylpentanamide](/img/structure/B2893899.png)

![1-benzyl-N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2893902.png)

![(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2893906.png)

![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)

![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)

![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)

![2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2893918.png)